molecular formula C10H11NO2 B2542099 1-(Pyridin-2-yl)pentane-1,4-dione CAS No. 64388-88-1

1-(Pyridin-2-yl)pentane-1,4-dione

Cat. No. B2542099
CAS RN: 64388-88-1
M. Wt: 177.203
InChI Key: WIXUHWZXLXGAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)pentane-1,4-dione is a chemical compound with the molecular formula C10H11NO2 . It is also known by the synonym 1,4-Pentanedione, 1-(2-pyridinyl)- .


Molecular Structure Analysis

The molecular weight of 1-(Pyridin-2-yl)pentane-1,4-dione is 177.2 . Detailed structural analysis such as NMR spectroscopy is not available in the search results.

Scientific Research Applications

Metal Coordination Chemistry

Pentane-2,4-dione serves as a versatile ligand in metal coordination chemistry. Its β-diketone structure allows it to form stable complexes with transition metals. These complexes exhibit interesting properties, such as luminescence, catalysis, and magnetic behavior. Researchers explore its coordination with metals like copper, nickel, and palladium .

Medicinal Chemistry

In the realm of medicinal chemistry, pentane-2,4-dione derivatives have drawn attention. Researchers have synthesized novel compounds based on this scaffold for potential drug development. These derivatives may exhibit anti-inflammatory, antimicrobial, or antitumor activities. For instance, the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid demonstrates its relevance in this field .

Argentophilic Interactions

Studies have explored argentophilic interactions involving pentane-2,4-dione derivatives. These interactions occur between silver ions (Ag⁺) and π-electron-rich ligands. Researchers investigate the crystal structures of complexes containing ligands like 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione . Understanding these interactions aids in designing new materials .

properties

IUPAC Name

1-pyridin-2-ylpentane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)5-6-10(13)9-4-2-3-7-11-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXUHWZXLXGAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a sealable vial were added nicotinaldehyde (4.7 g, 43.9 mmol), triethylamine (12.17 mL, 87 mmol), but-3-en-2-one (3.97 mL, 43.7 mmol), and 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazol-3-ium bromide (2.202 g, 8.73 mmol) in ethanol (10 mL). The reaction mixture was heated at 80° C. for 16 h. The reaction was then concentrated. The residue was treated with 1N HCl and extracted with DCM (3×20 mL). The organic layer was dried with Na2SO4. The crude product was added to a 80 g ISCO silica gel column and was purified with a gradient of 0% to 100% ethyl acetate in hexanes. Collection and concentration of pertinent fractions resulted in isolation of 1-(pyridin-2-yl)pentane-1,4-dione (4.5 g, 58%) as a tan liquid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
12.17 mL
Type
reactant
Reaction Step One
Name
but-3-en-2-one
Quantity
3.97 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.202 g
Type
catalyst
Reaction Step One

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